N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE
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Overview
Description
N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a pyridinylmethylsulfamoyl group, and a fluorobenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Ethoxy Group:
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with a sulfonamide derivative, often under the influence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridinylmethylation: The pyridinylmethyl group is added through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable electrophile.
Fluorobenzamide Formation: The final step involves the formation of the fluorobenzamide moiety, which can be achieved through an amide coupling reaction between a fluorobenzoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents, often with the aid of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-BROMOBENZAMIDE: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in N-(2-ETHOXY-5-{[(PYRIDIN-4-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine or bromine analogs. These properties can enhance its biological activity and make it a more attractive candidate for therapeutic applications.
Properties
IUPAC Name |
N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-2-29-20-8-7-16(30(27,28)24-14-15-9-11-23-12-10-15)13-19(20)25-21(26)17-5-3-4-6-18(17)22/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNWJNWUCCACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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